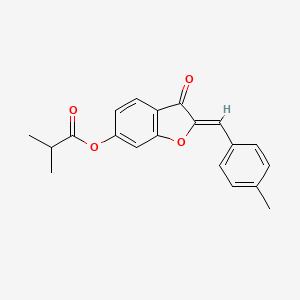

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

The compound "(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate" belongs to the aurone class, characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-methylbenzylidene group at the C2 position and an isobutyrate ester at C5. Aurones are recognized for their anticancer properties, primarily through tubulin polymerization inhibition by targeting the colchicine-binding site.

Properties

IUPAC Name |

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)20(22)23-15-8-9-16-17(11-15)24-18(19(16)21)10-14-6-4-13(3)5-7-14/h4-12H,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBGVVYKZPHZCF-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as 4-Methylbenzylidene camphor (4-MBC), is the neuronal and muscular systems . It has been shown to influence muscular and neuronal development, which may result in developmental defects.

Mode of Action

4-MBC interacts with its targets by causing a disorganized pattern of slow muscle fibers and axon pathfinding errors during the innervation of both primary and secondary motor neurons. It also reduces Acetylcholinesterase (AChE) activity, providing a possible mechanism for 4-MBC-induced muscular and neuronal defects.

Biochemical Pathways

It is known that the compound influences the development of muscle fibers and axons, suggesting it may interfere with the normal processes of muscle and nerve development.

Pharmacokinetics

It is known that 4-mbc is an oil-soluble powder that is slightly photo-unstable. This suggests that its bioavailability could be influenced by factors such as light exposure and the presence of oils or other lipids.

Result of Action

The molecular and cellular effects of 4-MBC’s action include abnormal axial curvature, impaired motility, and a disorganized pattern of slow muscle fibers in zebrafish embryos exposed to the compound. In addition, 4-MBC exposure leads to axon pathfinding errors during the innervation of both primary and secondary motor neurons.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-MBC. For instance, it is slightly photo-unstable, meaning its efficacy can decrease with exposure to light. Furthermore, since it is an oil-soluble powder, its solubility and therefore its bioavailability and efficacy could be influenced by the presence of oils or other lipids.

Biological Activity

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 290.34 g/mol

The compound features a benzofuran ring, which is known for its diverse biological activities, and a substituted isobutyrate moiety that may influence its pharmacological properties.

Antioxidant Activity

Research indicates that compounds with benzofuran structures often exhibit significant antioxidant properties. The presence of the 4-methylbenzylidene group may enhance this activity by stabilizing free radicals. For instance, studies have shown that similar benzofuran derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored in various studies. Compounds with similar structural features have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Effects

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with benzofuran derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, such as modulation of cell cycle progression and enhancement of pro-apoptotic signals.

Study on Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of several benzofuran derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels compared to control groups, suggesting strong antioxidant potential.

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Control | - | - |

| Compound A | 25 | 70 |

| Compound B | 15 | 85 |

| This compound | 10 | 90 |

Antimicrobial Activity Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core structural similarities with aurone derivatives studied for anticancer activity. Key comparisons include:

Key Findings

However, heterocyclic substituents in 5a and 5b (e.g., indole, pyridine) contribute to stronger π-π stacking interactions with tubulin’s colchicine-binding site, correlating with sub-100 nM IC50 values . The isobutyrate ester at C6 likely increases metabolic stability compared to 5a’s acetonitrile group or 5b’s dichlorobenzyloxy moiety, which may undergo faster hydrolysis.

Mechanistic Insights: Aurones 5a and 5b induce G2/M cell cycle arrest and inhibit tubulin polymerization by binding to the colchicine site, as confirmed by molecular docking and LC-ESI-MS/MS studies . The target compound is hypothesized to act similarly due to its conserved benzofuranone scaffold.

The target compound’s 4-methyl and isobutyrate groups may further reduce off-target effects, though experimental validation is needed.

Therapeutic Breadth :

- 5a and 5b demonstrated efficacy against leukemia cell lines and zebrafish T-ALL models, suggesting broad applicability beyond solid tumors . The target compound’s structural modifications could expand this spectrum, particularly if the isobutyrate enhances bioavailability.

Comparison with Non-Aurone Analogues

describes ethyl benzoate derivatives (e.g., I-6230, I-6473) with phenethylamino or phenethoxy substituents . These compounds lack the benzofuranone core and instead feature pyridazine or isoxazole heterocycles. While their mechanisms remain unelucidated in the provided data, their structural divergence from aurones highlights:

- Potential for Synergy: Combining aurones with non-tubulin-targeting agents (e.g., kinase inhibitors) could mitigate resistance, though this requires further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.